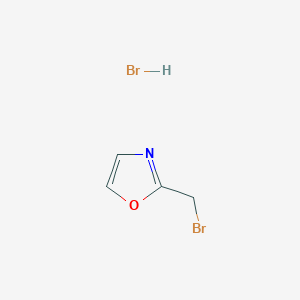
1-(3-Hydroxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenethyl)urea is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . It is a derivative of phenethylamine, featuring a hydroxy group on the phenyl ring and a urea moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenethyl)urea can be synthesized through the nucleophilic addition of 3-hydroxyphenethylamine to potassium isocyanate in water . This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production. The reaction proceeds efficiently without the need for organic co-solvents, and the product can be purified through simple filtration or routine extraction procedures.
Industrial Production Methods: In industrial settings, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with amines . This method, while effective, requires careful handling of hazardous reagents such as phosgene. Alternative methods that are more environmentally friendly and safer are being developed to meet regulatory guidelines and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxyphenethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The urea moiety can be reduced to form amines or other reduced products.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenethyl)urea has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxyphenethyl)urea involves its interaction with various molecular targets and pathways. The hydroxy group on the phenyl ring allows it to engage in hydrogen bonding and other interactions with proteins and enzymes. This can modulate biological pathways, such as neurotransmission and neuromodulation . The urea moiety also contributes to its ability to interact with key protein targets, making it a versatile scaffold in medicinal chemistry .
Comparación Con Compuestos Similares
1-(3-Hydroxyphenethyl)urea can be compared with other similar compounds, such as:
1-(3-Hydroxyphenyl)urea: This compound has a similar structure but lacks the ethyl group, which may affect its biological activity and chemical properties.
Phenethylamine derivatives: These compounds share the phenethylamine backbone but differ in their functional groups, leading to variations in their biological activities and applications.
Uniqueness: this compound is unique due to its combination of a hydroxy group and a urea moiety, which provides a versatile scaffold for various chemical and biological applications. Its ability to engage in multiple types of reactions and interact with diverse molecular targets makes it a valuable compound in scientific research.
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-9(13)11-5-4-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H3,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJKIWMQIZJLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Chloro-3-methylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140731.png)





![2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B8140796.png)


![Tert-butyl 2-[3-[[(2-chloroacetyl)amino]methyl]phenoxy]acetate](/img/structure/B8140814.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetate](/img/structure/B8140819.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]phenyl]sulfanylacetate](/img/structure/B8140831.png)

![6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8140839.png)
